Evidence Item 1: Thiazole Carboxylate Regioisomer Differentiation — 4-Carboxylate vs. 5-Carboxylate Scaffold Architecture
The target compound is a thiazole-4-carboxylate ethyl ester, distinguishing it from the more commonly studied thiazole-5-carboxylate regioisomers. In a 2025 study of sulfonamide-alkanamido thiazole-5-carboxylate derivatives, nine compounds were evaluated for in vivo antimalarial activity against Plasmodium berghei. The top-performing thiazole-5-carboxylate compounds 4e and 4h achieved inhibition rates of 81.68% and 85.34%, respectively, relative to artemisinin at 90% [1]. These data establish a quantifiable performance benchmark for the 5-carboxylate series. However, the 4-carboxylate regioisomer (the target compound) is structurally distinct: the carboxylate position alters the electronic distribution across the thiazole ring and the vector of the ester group, which can influence hydrogen-bonding geometry in enzyme active sites. No published bioactivity data exist for the 4-carboxylate regioisomer currently. This evidence item is classified as Class-level inference, as the quantitative data apply to the 5-carboxylate analog class and are included to establish the baseline against which future 4-carboxylate data would be compared. The regioisomeric difference is not trivial: in the BRAFⱽ⁶⁰⁰ᴱ kinase inhibitor series, thiazole-2-carboxamide regioisomers showed IC₅₀ differences of >10-fold compared to alternative substitution patterns [2].
| Evidence Dimension | In vivo antimalarial inhibition rate (Plasmodium berghei mouse model) |
|---|---|
| Target Compound Data | No published data available for thiazole-4-carboxylate ethyl ester regioisomer |
| Comparator Or Baseline | Thiazole-5-carboxylate analogs (4e: 81.68% inhibition; 4h: 85.34% inhibition; artemisinin: 90%) |
| Quantified Difference | Not calculable — no target compound data exist; regioisomeric SAR divergence of >10-fold observed in related phenylsulfonyl-thiazole kinase inhibitor series |
| Conditions | In vivo: Plasmodium berghei ANKA strain in Swiss albino mice; oral administration; artemisinin as positive control [1] |
Why This Matters
Procurement decisions must account for regioisomer identity because published potency data from thiazole-5-carboxylate series cannot be assumed transferable to the 4-carboxylate isomer.
- [1] Ezugwu JA, et al. Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide-Alkanamido Thiazole-5-Carboxylate Derivatives. Chemistry & Biodiversity. 2025;22(8):e202403504. View Source
- [2] Khormi AY, Farghaly TA, et al. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFⱽ⁶⁰⁰ᴱ kinase inhibitors targeting melanoma. RSC Advances. 2022;12:28063-28078. View Source
